1-acetyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)piperidine-4-carboxamide
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Overview
Description
1-Acetyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention due to its unique structure and versatile applications in scientific research and industry. This compound belongs to a class of molecules known for their potential therapeutic properties and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)piperidine-4-carboxamide involves multi-step organic synthesis techniques. The starting materials typically include cyclohexane derivatives and piperidine precursors. One common synthetic route involves:
Functionalizing cyclohexane with a pyridine moiety.
Conjugating the resultant intermediate with a piperidine derivative.
Acetylating the piperidine nitrogen to achieve the final compound.
Typical reaction conditions include the use of organic solvents like dichloromethane, and reagents such as acetic anhydride for acetylation. Reaction temperatures are carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated reactors. The synthesis process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors. Solvent recovery systems and automated purification steps ensure high throughput and minimal waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or permanganates to yield oxidized derivatives.
Reduction: Reduction using agents like lithium aluminum hydride to produce reduced analogs.
Substitution: Nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyridinyl oxygen site.
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides for alkylation, acyl chlorides for acylation.
Oxidized derivatives with altered functional groups.
Reduced forms that modify the core structure for different biological activities.
Substituted analogs with various alkyl or acyl groups enhancing specific properties.
Scientific Research Applications
Chemistry:
Catalysis: As a ligand in transition metal-catalyzed reactions, enhancing reactivity and selectivity.
Synthesis: As an intermediate for synthesizing other complex molecules.
Pharmacology: Potential therapeutic effects, being investigated as a candidate for drug development targeting specific receptors or enzymes.
Biochemical Studies: Used as a probe to study biochemical pathways and receptor interactions.
Drug Design: As a scaffold for designing new pharmaceuticals, especially in targeting neurological or metabolic disorders.
Diagnostic Imaging: Investigated for potential use in radiolabeled forms for imaging applications.
Material Science: Used in the development of new materials with specific binding or reactive properties.
Mechanism of Action
Molecular Targets and Pathways: 1-Acetyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)piperidine-4-carboxamide exerts its effects by interacting with specific molecular targets such as:
Enzymes involved in metabolic pathways.
Receptors in the central nervous system. These interactions can modulate enzyme activity or receptor signaling, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds:
1-acetyl-N-(4-(pyridin-4-yloxy)cyclohexyl)piperidine-4-carboxamide
1-acetyl-N-(4-(pyridin-3-yloxy)cyclohexyl)piperidine-4-carboxamide
1-acetyl-N-(4-(quinolin-2-yloxy)cyclohexyl)piperidine-4-carboxamide
Uniqueness: Compared to its analogs, 1-acetyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)piperidine-4-carboxamide exhibits unique reactivity profiles, making it especially valuable for specific scientific applications
Properties
IUPAC Name |
1-acetyl-N-(4-pyridin-2-yloxycyclohexyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(23)22-12-9-15(10-13-22)19(24)21-16-5-7-17(8-6-16)25-18-4-2-3-11-20-18/h2-4,11,15-17H,5-10,12-13H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIWBVTZGFOUHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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